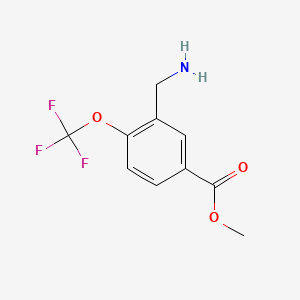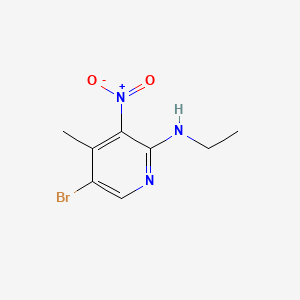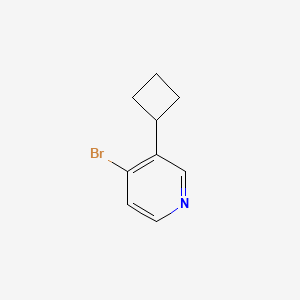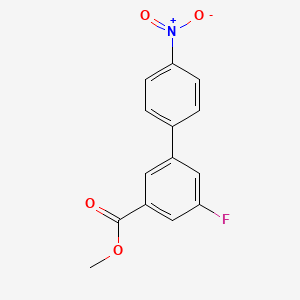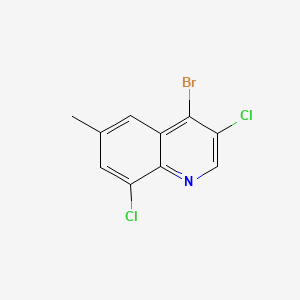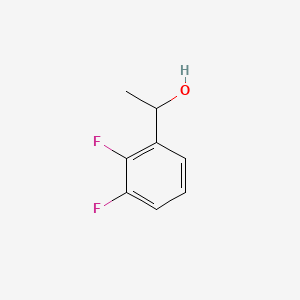
1-(2,3-Difluorophenyl)ethanol
Descripción general
Descripción
“1-(2,3-Difluorophenyl)ethanol” is a chemical compound with the CAS Number: 1228690-56-9 . It has a molecular weight of 158.15 and is typically in liquid form .
Synthesis Analysis
The synthesis of “1-(2,3-Difluorophenyl)ethanol” can be achieved through the use of engineered ketoreductases (KREDS), both as whole microbial cells and isolated enzymes . These enzymes are used in the highly enantiospecific reduction of prochiral ketones . The homochiral alcohol products are key intermediates in, for example, pharmaceuticals synthesis .
Molecular Structure Analysis
The molecular structure of “1-(2,3-Difluorophenyl)ethanol” is represented by the InChI code: 1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 .
Chemical Reactions Analysis
The chemical reactions involving “1-(2,3-Difluorophenyl)ethanol” are primarily reduction reactions . The use of engineered ketoreductases (KREDS) in the highly enantiospecific reduction of prochiral ketones is reviewed . The homochiral alcohol products are key intermediates in, for example, pharmaceuticals synthesis .
Physical And Chemical Properties Analysis
“1-(2,3-Difluorophenyl)ethanol” is a liquid with a molecular weight of 158.15 . Its InChI code is 1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 .
Aplicaciones Científicas De Investigación
Chiral Intermediate for Ticagrelor Synthesis
This compound may be used as a chiral intermediate in the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. A similar compound, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, is vital for this process .
Enzymatic Process Development
The compound could be involved in enzymatic processes that transform ketones into chiral alcohols, which are important in various chemical syntheses .
Research Grade Material
As a research-grade chemical, “1-(2,3-Difluorophenyl)ethanol” is likely used in various scientific studies and experiments to understand its properties and potential applications .
Asymmetric Reduction of Ketone Precursors
It might be used in the asymmetric reduction of ketone precursors to produce chiral intermediates for pharmaceuticals .
Analytical Chemistry
Due to its unique structure, it could be used in analytical chemistry for method development and calibration of analytical instruments .
Mecanismo De Acción
Target of Action
1-(2,3-Difluorophenyl)ethanol is a key chiral intermediate for the synthesis of Ticagrelor , an effective treatment for acute coronary syndromes . The primary target of this compound is the NADPH-dependent carbonyl reductase , which is responsible for the enantioselective reduction of the ketone precursor .
Mode of Action
The compound interacts with its target, the NADPH-dependent carbonyl reductase, to catalyze the reduction of the ketone precursor . This interaction results in the production of the chiral alcohol with excellent stereoselectivity .
Biochemical Pathways
The biochemical pathway primarily affected by 1-(2,3-Difluorophenyl)ethanol is the reduction of the ketone precursor . This process is part of the larger metabolic pathway involved in the synthesis of Ticagrelor . The downstream effects of this pathway include the production of Ticagrelor, a potent antiplatelet medication .
Pharmacokinetics
It’s known that the compound is used as an intermediate in the synthesis of ticagrelor , suggesting that its bioavailability and ADME properties would be largely determined by the subsequent steps in the synthesis process.
Result of Action
The result of the action of 1-(2,3-Difluorophenyl)ethanol is the production of a key intermediate for Ticagrelor . This contributes to the overall efficacy of Ticagrelor as an antiplatelet medication .
Action Environment
The action of 1-(2,3-Difluorophenyl)ethanol is influenced by various environmental factors. For instance, the enzymatic activity of the NADPH-dependent carbonyl reductase can be affected by factors such as temperature and pH . Additionally, the stability of the compound may be influenced by storage conditions .
Propiedades
IUPAC Name |
1-(2,3-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMIWBJLOWDKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703325 | |
| Record name | 1-(2,3-Difluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228690-56-9 | |
| Record name | 1-(2,3-Difluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)
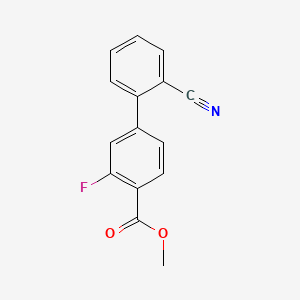
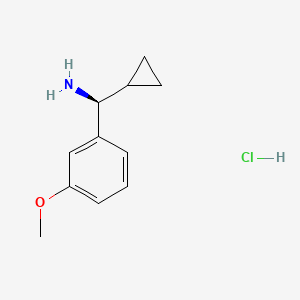
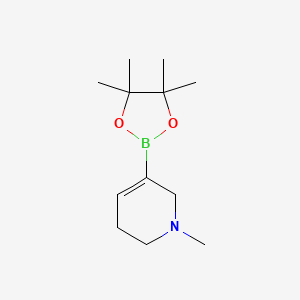
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B567977.png)

